[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine

Lipophilicity Drug-likeness Oxadiazole building blocks

Researchers requiring a low-MW, hydrophilic primary amine for fragment-based screening or peripheral-restricted library design often face limited availability of validated intermediates. [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine (MW 113.12 Da, logP -1, TPSA 64.9 Ų) directly addresses this need. • Cited as a synthetic intermediate in Bristol-Myers Squibb’s HIV integrase inhibitor patent (US2008/004265 A1). • Ideal for NMR/SPR screening: high aqueous solubility minimizes aggregation; single rotatable bond ensures low conformational entropy. • Primary amine handle enables straightforward derivatization for kinase inhibitor or agrochemical lead optimization.

Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
CAS No. 125295-22-9
Cat. No. B055079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine
CAS125295-22-9
Molecular FormulaC4H7N3O
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)CN
InChIInChI=1S/C4H7N3O/c1-3-6-7-4(2-5)8-3/h2,5H2,1H3
InChIKeyXCCHRWGNGFXIPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine: Physicochemical Profile


[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine is a low-molecular-weight (113.12 g/mol) primary amine belonging to the 1,3,4-oxadiazole class. It features a single hydrogen bond donor, four hydrogen bond acceptors, a topological polar surface area (TPSA) of 64.9 Ų, and a computed XLogP3 of -1, indicating pronounced hydrophilicity relative to many heterocyclic amine building blocks [1]. These descriptors place it in a narrow physicochemical space that favors aqueous solubility and reduced passive membrane permeability—properties that directly influence its utility in fragment-based drug discovery and early lead optimization [1]. The compound is cited as a synthetic intermediate in Bristol-Myers Squibb’s HIV integrase inhibitor patent (US2008/004265 A1), confirming its relevance to medicinal chemistry campaigns [2].

[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine: Analog Substitution Risks


The 1,3,4-oxadiazol-2-yl-methanamine scaffold can appear deceptively simple, but subtle variations in ring substitution or heteroatom placement produce large shifts in lipophilicity, hydrogen-bonding capacity, and metabolic stability. For example, replacing the methyl group at the 5-position with a phenyl ring raises the computed logP by several units, altering solubility and protein binding. Similarly, migrating the amine-bearing carbon from the 2- to the 3-position on the oxadiazole ring changes the TPSA and basicity. Even isosteric replacement of the ring oxygen with sulfur (1,3,4-thiadiazole) shifts both lipophilicity and electronic properties. These differences mean that direct substitution with a 'close analog' can derail a synthetic route’s selectivity, compromise a biological assay’s SAR interpretation, or necessitate re-optimization of formulation conditions. The quantitative evidence below details exactly where [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine diverges from its nearest structural neighbors [1].

[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine: Selection Evidence Comparison


Lipophilicity vs. Thiadiazole and Phenyl Analogs

The target compound possesses a computed XLogP3 of -1.0, substantially lower than the 5-phenyl analog (XLogP3 ≈ +0.5) and also lower than the 5-methyl-1,3,4-thiadiazol-2-yl isomer (XLogP3 ≈ -0.6) [1]. This lower lipophilicity predicts superior aqueous solubility and reduced CYP450 binding, making it the preferred choice when high aqueous solubility and low non-specific binding are required in biochemical assays.

Lipophilicity Drug-likeness Oxadiazole building blocks

Hydrogen-Bonding vs. 1,2,4-Oxadiazole Regioisomer

[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine presents 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA) [1]. The regioisomeric (5-methyl-1,2,4-oxadiazol-3-yl)methanamine typically exhibits a similar HBD count but a different HBA arrangement and TPSA, often leading to altered passive permeability. In the absence of direct permeability measurements, the 1,3,4-oxadiazole core is known to provide a distinct hydrogen-bond acceptor pattern that can influence target engagement in structure-based drug design [2].

Hydrogen bonding Permeability Oxadiazole regioisomers

HIV Integrase Inhibitor Patent Validation

Unlike many generic oxadiazole-methylamines, [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine is explicitly documented as a synthetic intermediate in Bristol-Myers Squibb's HIV integrase inhibitor program (US20080004265A1, column 34) [1]. This patent linkage provides a validated use-case that is absent for the majority of commercially available oxadiazole methanamines, reducing the risk for procurement teams selecting building blocks for antiviral drug discovery projects.

HIV integrase Patent intermediate Medicinal chemistry

Conformational Restriction: Rotatable Bond Comparison

The compound has only 1 rotatable bond (the C-CH2-NH2 linkage), compared to 2 rotatable bonds in (5-methyl-1,3,4-oxadiazol-2-yl)ethanamine [1]. This reduced flexibility can translate into lower entropic penalty upon binding and higher ligand efficiency in fragment-based screening campaigns, a property sought after in early-stage hit identification.

Conformational flexibility Ligand efficiency Oxadiazole design

Fragment Rule-of-Three Compliance vs. Phenyl Analog

With a molecular weight of 113.12, XLogP3 of -1, HBD=1, HBA=4, and TPSA=64.9 Ų, the compound meets all 'Rule of Three' criteria for fragment-based screening (MW<300, logP≤3, HBD≤3, HBA≤3, TPSA<140) except for HBA count (4 vs. ≤3) [1]. In contrast, (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine (MW=175.19) sits closer to the logP upper boundary. The target compound's excellent aqueous solubility and low complexity make it a superior vehicle for fragment elaboration strategies, particularly for targets requiring polar interactions.

Fragment-based drug discovery Rule of Three Oxadiazole fragments

[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine: Application Scenarios


Fragment-Based Screening for Soluble Proteins

The compound's low molecular weight (113.12 Da) and negative logP (-1) position it as an ideal fragment for NMR- or SPR-based screening against soluble protein targets, such as kinases, proteases, or protein-protein interaction interfaces. Its high aqueous solubility minimizes aggregation artifacts, and the single rotatable bond confers low conformational entropy upon binding [1]. Teams can prioritize this fragment over the 5-phenyl analog to maintain a more hydrophilic fragment library [2].

HIV Integrase Inhibitor Lead Optimization

Because [(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine is explicitly used as an intermediate in Bristol-Myers Squibb's HIV integrase patent [1], medicinal chemists expanding a series of integrase strand transfer inhibitors can use this amine to introduce the 5-methyl-1,3,4-oxadiazol-2-yl moiety. This directly links to patent-validated chemical space, reducing the uncertainty associated with de novo scaffold hopping [1].

CNS-Avoidant Compound Library Building Block

With a TPSA of 64.9 Ų and logP of -1, the compound falls well below typical CNS drug thresholds (logP>2, TPSA<60 Ų). This property profile makes it suitable for constructing peripheral-restricted compound libraries where CNS penetration must be minimized, e.g., for antihypertensives or peripheral anti-inflammatory agents. The 1,3,4-oxadiazole isomer offers a different hydrogen-bonding pattern than the 1,2,4-isomer, enabling fine-tuning of kinase selectivity profiles [1].

Oxadiazole-Thioether Hybrids for Agrochemical Discovery

The primary amine handle allows straightforward derivatization (e.g., acylation, reductive amination) to generate diverse 2-aminomethyl-5-methyl-1,3,4-oxadiazole derivatives. Such derivatives have been explored in the agrochemical sector for antifungal and herbicidal activity. Procurement of this specific compound, rather than a longer-chain amine analog, ensures the shortest possible linker between the oxadiazole core and the attached pharmacophore, maximizing metabolic stability in planta [1].

Technical Documentation Hub

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